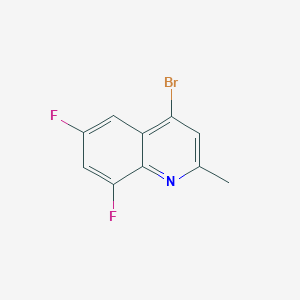

4-Bromo-6,8-difluoro-2-methylquinoline

描述

Theoretical Frameworks of Quinoline (B57606) Heterocycles in Organic Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational heterocyclic aromatic compound. wikipedia.orgmdpi.commdpi.com This fusion of two distinct aromatic systems imparts a unique set of chemical properties. The pyridine ring, with its electron-deficient nitrogen atom, makes the quinoline molecule a weak tertiary base. wikipedia.org

The reactivity of the quinoline ring system is complex; it undergoes electrophilic substitution reactions, typically at positions 5 and 8 on the benzene ring due to its higher electron density compared to the pyridine portion. quimicaorganica.org Conversely, nucleophilic substitution is favored on the pyridine ring. This dual reactivity allows for selective functionalization at various positions, making quinoline a versatile building block in organic synthesis. mdpi.com

Numerous classical methods have been established for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.orgwikipedia.orgpharmaguideline.comwikipedia.orgwikipedia.orgwikipedia.orgiipseries.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds, allowing for the construction of a wide array of substituted quinoline derivatives. wikipedia.orgwikipedia.orgorganicreactions.org The Friedländer synthesis, for instance, is a reaction between a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group to form the quinoline ring system. wikipedia.orgjk-sci.comresearchgate.net

Strategic Impact of Halogenation on Quinoline System Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold is a key strategy used to modulate its physicochemical and biological properties. Halogenation can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability.

Specifically, fluorine atoms, due to their high electronegativity and small size, can enhance binding affinity to biological targets and improve metabolic resistance by blocking sites susceptible to oxidative metabolism. The presence of multiple fluorine atoms, as in a difluoro-substituted quinoline, can further amplify these effects.

Bromine atoms, on the other hand, serve a dual purpose. They modify the electronic character of the ring and also act as a versatile synthetic handle. The carbon-bromine bond is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a straightforward route to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This makes bromo-substituted quinolines valuable intermediates for creating more complex molecular architectures. researchgate.netresearchgate.net The strategic placement of different halogens allows for precise tuning of the molecule's reactivity and properties. nih.gov

Positioning of 4-Bromo-6,8-difluoro-2-methylquinoline within Advanced Medicinal Chemistry and Materials Science Research

Within the broad class of halogenated quinolines, this compound stands out as a highly functionalized and synthetically useful building block. bldpharm.comsynquestlabs.com Its structure incorporates several key features that make it a compound of interest for advanced research.

The methyl group at the 2-position, the two fluorine atoms at the 6- and 8-positions, and the bromine atom at the 4-position each contribute to its unique reactivity profile. The difluoro substitution pattern on the benzene ring significantly alters the electronic landscape of the molecule, which can influence its potential biological activity and photophysical properties.

In medicinal chemistry, this compound serves as a precursor for the synthesis of novel therapeutic agents. The quinoline core itself is found in numerous drugs, including anticancer and antimicrobial agents. rsc.orgbrieflands.com The specific halogenation pattern of this compound allows for its use in creating derivatives with potentially enhanced efficacy or novel mechanisms of action. nih.gov

In materials science, functionalized quinolines are explored for their applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. mdpi.com The bromine atom at the 4-position of this compound provides a reactive site for elaboration into more complex, conjugated systems that are essential for the development of new functional materials. researchgate.net

Physicochemical Properties of this compound

View Data Table

| Property | Value | Source |

| CAS Number | 1189106-86-2 | synquestlabs.com |

| Molecular Formula | C₁₀H₆BrF₂N | synquestlabs.com |

| Molecular Weight | 258.06 g/mol | |

| Monoisotopic Mass | 256.96518 Da | uni.lu |

| Appearance | Solid | |

| SMILES | Cc1cc(Br)c2cc(F)cc(F)c2n1 | uni.lu |

| InChI | 1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | uni.lu |

| InChIKey | BMDJTKNFPQFHEW-UHFFFAOYSA-N | uni.lu |

Research Findings and Applications

Detailed research has demonstrated the synthetic utility of halogenated quinolines. The bromine atom at the C4 position is particularly reactive and can be readily displaced or used in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, leading to the creation of diverse chemical libraries for screening.

The difluoro substitution at the C6 and C8 positions is known to enhance the biological potency of many quinoline-based drugs. This is attributed to the ability of fluorine to form strong bonds and alter the acidity of nearby protons, which can lead to stronger interactions with biological targets.

While specific, peer-reviewed studies detailing the direct use of this compound are not extensively published, its value is inferred from the vast body of literature on similar functionalized quinolines. It is positioned as a key intermediate, enabling chemists to access novel and complex molecules with potential applications in treating diseases and developing next-generation materials. The combination of a reactive bromine site and the modulating effects of the difluoro substitutions makes it a powerful tool for chemical innovation.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6,8-difluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2N/c1-5-2-8(11)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDJTKNFPQFHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670963 | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-86-2 | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6,8-difluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189106-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 6,8 Difluoro 2 Methylquinoline and Cognate Analogs

De Novo Synthetic Routes to the Quinoline (B57606) Core

The term de novo synthesis refers to the creation of complex molecules from simpler, readily available precursors. wikipedia.orgnumberanalytics.com For the quinoline ring system, this involves constructing the bicyclic scaffold from acyclic or monocyclic starting materials. The specific substitution pattern of 4-bromo-6,8-difluoro-2-methylquinoline dictates that the synthetic strategy must accommodate the pre-placement of some substituents and the later-stage introduction of others.

The construction of the quinoline core is the foundational step in the synthesis. While classic methods provide the basis for many quinoline syntheses, contemporary protocols offer improvements in efficiency, substrate scope, and reaction conditions.

Several well-established methods include:

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone), typically under acid or base catalysis. asianpubs.orgiipseries.org It is one of the most direct routes to polysubstituted quinolines.

Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.orgderpharmachemica.com It is a versatile reaction that allows for the formation of a wide array of substituted quinoline derivatives.

Skraup Synthesis: This classic method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgontosight.ai However, it often requires harsh conditions and can lead to a mixture of products with certain substituted anilines. brieflands.com

More contemporary approaches have focused on milder conditions and greater functional group tolerance. A notable example is the electrophilic cyclization of N-(2-alkynyl)anilines . nih.govresearchgate.net This method involves the intramolecular cyclization of an aniline derivative bearing an alkyne side chain, promoted by an electrophile such as iodine (I₂), bromine (Br₂), or iodine monochloride (ICl). nih.govnih.govacs.orgacs.org This 6-endo-dig cyclization proceeds under mild conditions and provides access to quinolines with a halogen at the 3-position. nih.govacs.org

For the specific substitution pattern of 6,8-difluoro-2-methylquinoline (B1358395), a highly effective strategy is the Conrad-Limpach synthesis . This reaction involves the condensation of an aniline (in this case, 3,5-difluoroaniline) with a β-ketoester (such as ethyl acetoacetate) to form an enamine intermediate, which is then cyclized at high temperatures to form a 4-hydroxyquinoline (B1666331) (quinolin-4-one). This approach strategically places the fluorine atoms and the precursor for the 2-methyl and 4-bromo groups in a single, efficient process.

Table 1: Comparison of Selected Quinoline Cyclization Protocols

| Synthesis Method | Key Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Convergent; often uses base or acid catalysis. | asianpubs.orgiipseries.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Versatile for variously substituted quinolines. | iipseries.orgderpharmachemica.com |

| Conrad-Limpach | Aniline + β-Ketoester | Forms 4-hydroxyquinoline (quinolin-4-one) intermediates, ideal for further functionalization at C4. | - |

| Electrophilic Cyclization | N-(2-Alkynyl)aniline + Electrophile (e.g., I₂, Br₂) | Modern method; proceeds under mild conditions; introduces a C3-halogen. | nih.govresearchgate.netacs.org |

The introduction of the methyl group at the 2-position of the quinoline ring is most efficiently achieved during the de novo synthesis of the heterocyclic core. This is a direct approach where one of the cyclization precursors contains the necessary methyl group.

For instance, in the context of the Friedländer or Doebner-von Miller reactions, the use of a methyl ketone like acetone (B3395972) or a related compound ensures the formation of a 2-methyl or 4-methyl substituted quinoline. derpharmachemica.com Similarly, in the proposed Conrad-Limpach synthesis for the target molecule, the use of ethyl acetoacetate as the β-ketoester component directly installs the methyl group at the 2-position of the resulting 6,8-difluoro-4-hydroxyquinoline ring system. This incorporation of the methyl group as part of the core-forming strategy is highly atom-economical and avoids additional synthetic steps post-cyclization.

Regioselective Halogenation Strategies

With the 6,8-difluoro-2-methylquinoline core constructed, the next critical step is the regioselective introduction of the bromine atom at the 4-position. The fluorine atoms are typically incorporated from the start via a fluorinated precursor.

Direct electrophilic bromination of an unsubstituted quinoline ring typically occurs at the 5- and 8-positions. Achieving selective bromination at the 4-position requires a more nuanced strategy. The most robust and widely used method involves the chemical modification of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form).

This intermediate, readily prepared via methods like the Conrad-Limpach synthesis, can be converted to a 4-bromoquinoline (B50189) by treating the hydroxyl group as a leaving group. The reaction is typically accomplished using brominating agents that can convert a hydroxyl group into a halide.

Common reagents for this transformation include:

Phosphorus tribromide (PBr₃) chemicalbook.com

Phosphorus oxybromide (POBr₃)

A mixture of phosphorus pentoxide (P₂O₅) and potassium bromide (KBr)

For example, the synthesis of 4-bromoquinoline from 4-hydroxyquinoline has been reported with high yield using phosphorus tribromide in an anhydrous solvent like N,N-dimethylformamide (DMF). chemicalbook.com This two-step sequence—cyclization to a 4-hydroxyquinoline followed by bromination—is a superior strategy for obtaining 4-bromoquinolines compared to direct bromination of the parent quinoline. chemicalbook.comresearchgate.netatlantis-press.com

Table 2: Reagents for the Conversion of 4-Hydroxyquinolines to 4-Bromoquinolines

| Reagent | Typical Conditions | Function | Reference(s) |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Anhydrous DMF, N₂ atmosphere | Converts C4-OH to C4-Br. | chemicalbook.com |

| Phosphorus Oxybromide (POBr₃) | Heating, neat or in a high-boiling solvent | Converts C4-OH to C4-Br. | - |

| Phosphorus Oxychloride (POCl₃) | Heating, often with DMF as catalyst | Used for the analogous conversion to 4-chloroquinolines. | atlantis-press.com |

While significant advances have been made in the direct C-H fluorination of aromatic and heteroaromatic rings, achieving regioselective polyfluorination on a pre-formed quinoline scaffold remains a formidable challenge. researchgate.netrwth-aachen.de Electrophilic fluorination of electron-deficient azaarenes like quinoline is difficult due to the high energy of the reaction intermediates. rwth-aachen.deacs.org Nucleophilic fluorination is also challenging, though recent progress has been made for specific positions. researchgate.netacs.orgacs.org

Given the difficulties of late-stage, regioselective C-H fluorination, the most practical and common strategy for synthesizing molecules like 6,8-difluoroquinoline (B127152) is to begin with a precursor that already contains the fluorine atoms in the desired positions. This approach embeds the fluorination challenge within the selection of the starting material, bypassing the need for direct fluorination of the quinoline ring itself.

For the synthesis of this compound, the logical and most efficient starting material is 3,5-difluoroaniline . When this aniline is subjected to a cyclization reaction such as the Conrad-Limpach synthesis with ethyl acetoacetate, the fluorine atoms maintain their relative positions and end up at the 6- and 8-positions of the final quinoline ring system. This precursor-directed approach provides absolute control over the placement of the fluorine substituents.

Table 3: Proposed High-Level Synthetic Route for this compound

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Difluoroaniline + Ethyl acetoacetate | Conrad-Limpach Cyclization | 6,8-Difluoro-4-hydroxy-2-methylquinoline |

| 2 | 6,8-Difluoro-4-hydroxy-2-methylquinoline + PBr₃ (or POBr₃) | Deoxybromination | This compound |

Electrophilic and Nucleophilic Fluorination Techniques for Polyfluorinated Quinolines

Sequential Functionalization for this compound

Sequential functionalization is a powerful strategy that allows for the controlled, stepwise introduction of various chemical moieties onto a core structure. This approach is paramount for constructing complex molecules like this compound, where the regiochemistry of the fluoro, bromo, and methyl groups is critical. A hypothetical, yet chemically sound, sequential synthesis would likely commence with a suitably substituted aniline precursor, followed by cyclization to form the quinoline ring system, and subsequent targeted halogenation.

One plausible pathway begins with 2,4-difluoroaniline (B146603). The quinoline core can then be constructed via a classic named reaction such as the Doebner-von Miller reaction. This reaction would involve treating the 2,4-difluoroaniline with an α,β-unsaturated carbonyl compound, like crotonaldehyde, under acidic conditions to introduce the methyl group at the 2-position and form the pyridine (B92270) ring, yielding 6,8-difluoro-2-methylquinoline. The final step would be a highly regioselective bromination at the 4-position. This requires a brominating agent and conditions that favor substitution at C4, which is activated by the nitrogen atom, while avoiding substitution at other positions. Modern C-H activation techniques, often utilizing transition metal catalysts, provide an alternative and increasingly popular method for the regioselective functionalization of quinoline systems. nih.gov

Optimized Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of halogenated quinolines hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. For the final bromination step, selectivity is a significant challenge. While direct bromination of quinoline can lead to a mixture of products, modern methods offer greater control. For instance, regioselective halogenation of quinoline derivatives can be achieved with high precision. rsc.org The use of N-halosuccinimides (NBS for bromination) in conjunction with a catalyst or specific solvent system can direct the halogen to the desired position.

The table below outlines optimized conditions for reactions analogous to the key steps in the proposed synthesis of this compound, drawn from established literature on quinoline synthesis.

Table 1: Optimized Reaction Conditions for Key Synthetic Steps in Halogenated Quinoline Synthesis

| Reaction Step | Reagents and Catalysts | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclization (Friedländer) | 2-aminoaryl ketone, α-methylene ketone, Acetic Acid | Acetic Acid | 160 (Microwave) | 5 min | Excellent | nih.gov |

| C8-Bromination (via N-Oxide) | Quinoline N-oxide, NBS, [RhCp*Cl2]2, AgSbF6, NaOAc | Trifluoroethanol | RT | 12 h | up to 90% | mdpi.com |

| C5-Halogenation (Metal-Free) | 8-substituted quinoline, Trihaloisocyanuric acid | Dichloromethane | RT | 1-4 h | Good to Excellent | rsc.org |

| Chlorination (of quinolin-4-ol) | 6-bromoquinolin-4-ol, POCl3, DMF (cat.) | Neat | 110 | 3 h | 81% | nih.gov |

Exploration of Alternative Synthetic Pathways

Beyond the Doebner-von Miller approach, several other classical and modern synthetic routes can be envisioned for the construction of the 6,8-difluoro-2-methylquinoline core.

Friedländer Synthesis : This is a widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-methylene ketone. nih.govresearchgate.net For the target molecule, this would involve reacting 2-amino-3,5-difluorobenzaldehyde (B15227207) with acetone under acid or base catalysis. A significant advantage is the direct formation of the quinoline ring with predictable regiochemistry. Microwave-assisted Friedländer synthesis can dramatically reduce reaction times from days to minutes while improving yields. nih.gov

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. For the target compound, 2,4-difluoroaniline would be reacted with acetylacetone.

C-H Activation/Functionalization : Modern synthetic chemistry has increasingly turned to direct C-H functionalization to build molecular complexity, avoiding the need for pre-functionalized starting materials. nih.govnih.gov A strategy for this compound could involve first synthesizing the 6,8-difluoro-2-methylquinoline core and then employing a transition-metal catalyst (e.g., Palladium or Rhodium) with a suitable directing group to achieve regioselective bromination at the C4 position. mdpi.com The use of quinoline N-oxides as intermediates is a powerful approach to direct functionalization to the C2 and C8 positions. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The synthesis of complex heterocyclic compounds like halogenated quinolines has traditionally relied on methods that often involve hazardous reagents, harsh conditions, and significant solvent waste. The adoption of green chemistry principles aims to mitigate this environmental impact. numberanalytics.comnumberanalytics.comchemijournal.com

Key green approaches applicable to halogenated quinoline synthesis include:

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. numberanalytics.comnih.gov For instance, efficient syntheses of pyrimido[4,5-b]quinolones have been achieved using water as a solvent.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and reduced byproduct formation compared to conventional heating. nih.govmdpi.comasianpubs.orgnih.gov This method aligns with the principle of designing for energy efficiency. chemijournal.com

Nanocatalysis : The use of nanocatalysts offers several advantages, including high catalytic activity due to a large surface-area-to-volume ratio, greater selectivity, and the potential for catalyst recovery and reuse, which reduces waste. nih.govacs.orgtaylorfrancis.com Various metal and metal oxide nanoparticles (e.g., ZnO, CuO, Co) have been successfully employed in the synthesis of quinoline derivatives, often under solvent-free conditions. researchgate.netnih.govrsc.org

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, are inherently atom-economical. taylorfrancis.com Designing a one-pot synthesis for this compound would be a significant step towards a more sustainable process.

By integrating these green methodologies, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable. rasayanjournal.co.inresearchgate.net

Reactivity Profiles and Transformational Chemistry of 4 Bromo 6,8 Difluoro 2 Methylquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For polyhalogenated substrates like 4-Bromo-6,8-difluoro-2-methylquinoline, the chemoselectivity of these reactions is of paramount importance. In palladium-catalyzed processes, the reaction is initiated by the oxidative addition of the palladium(0) catalyst to a carbon-halogen bond. The reactivity of the different halogens in this step generally follows the order of bond dissociation energies: C-I > C-OTf > C-Br >> C-Cl > C-F. nih.govbohrium.com Consequently, for this compound, palladium catalysts are expected to selectively activate the C-Br bond at the 4-position over the much stronger C-F bonds at the 6- and 8-positions. This inherent reactivity difference allows for the selective functionalization at the C4 position while leaving the fluorine atoms untouched.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. acs.org Given the reactivity profile of this compound, it is anticipated to undergo Suzuki-Miyaura coupling selectively at the C4 position. The reaction would involve the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 4-aryl- or 4-vinyl-6,8-difluoro-2-methylquinoline product.

While specific experimental data for this reaction on this compound is not extensively reported in publicly available literature, the expected transformation is depicted below. The reaction conditions would typically involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative of expected outcomes based on established chemical principles, as specific literature data for this compound is limited.)

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Phenyl-6,8-difluoro-2-methylquinoline |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-(4-Methoxyphenyl)-6,8-difluoro-2-methylquinoline |

| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-(2-Thienyl)-6,8-difluoro-2-methylquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine. escholarship.org This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. For this compound, the Buchwald-Hartwig amination is expected to proceed selectively at the C4-Br bond, enabling the introduction of a wide range of primary and secondary amines. The catalytic cycle involves the oxidative addition of palladium to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to furnish the aminated product.

Table 2: Representative Buchwald-Hartwig Amination of this compound (Note: This table is illustrative of expected outcomes based on established chemical principles, as specific literature data for this compound is limited.)

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(Morpholin-4-yl)-6,8-difluoro-2-methylquinoline |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | N-(6,8-Difluoro-2-methylquinolin-4-yl)aniline |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | THF | N-(Benzyl)-6,8-difluoro-2-methylquinolin-4-amine |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. Applying this methodology to this compound would allow for the introduction of an alkynyl group at the 4-position, again leveraging the higher reactivity of the C-Br bond over the C-F bonds. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes.

Table 3: Representative Sonogashira Coupling of this compound (Note: This table is illustrative of expected outcomes based on established chemical principles, as specific literature data for this compound is limited.)

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-6,8-difluoro-2-methylquinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 4-((Trimethylsilyl)ethynyl)-6,8-difluoro-2-methylquinoline |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 3-(6,8-Difluoro-2-methylquinolin-4-yl)prop-2-yn-1-ol |

Beyond the canonical Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the C4-Br bond of this compound is amenable to a variety of other palladium- and copper-catalyzed transformations. These include Heck coupling with alkenes, Stille coupling with organostannanes, and Negishi coupling with organozinc reagents, all of which would be expected to show high selectivity for the C4 position. Copper-catalyzed reactions, such as the Ullmann condensation, could also be employed for the formation of C-O, C-S, and C-N bonds at the C4 position, although harsher reaction conditions are sometimes required compared to their palladium-catalyzed counterparts. The selective functionalization at the C4-Br bond underscores the utility of this compound as a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the transition-metal catalyzed reactions that favor the C-Br bond, SNAr reactions are governed by different electronic principles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.

In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows the reverse order of that seen in palladium-catalyzed couplings: F > Cl > Br > I. nih.gov This is known as the "element effect" in SNAr. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Although the C-F bond is strong, the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of the fluorine atom.

For this compound, the quinoline (B57606) nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine atoms at the 6- and 8-positions are themselves potential leaving groups in SNAr reactions. The C4-Br bond, being less activated by the ring nitrogen in an SNAr context and being a poorer leaving group than fluorine under these conditions, is expected to be less reactive. Therefore, under SNAr conditions (e.g., a strong nucleophile in a polar aprotic solvent at elevated temperatures), it is plausible that one of the fluorine atoms could be displaced in preference to the bromine atom. The regioselectivity of this substitution (C6 vs. C8) would depend on the specific nucleophile and reaction conditions, as well as the relative stabilization of the corresponding Meisenheimer intermediates.

Table 4: Representative Nucleophilic Aromatic Substitution (SNAr) of this compound (Note: This table is illustrative of expected outcomes based on established chemical principles, as specific literature data for this compound is limited.)

| Nucleophile | Base | Solvent | Expected Major Product(s) |

| Sodium methoxide (B1231860) (NaOMe) | - | DMSO | 4-Bromo-6-methoxy-8-fluoro-2-methylquinoline and/or 4-Bromo-8-methoxy-6-fluoro-2-methylquinoline |

| Pyrrolidine | K₂CO₃ | NMP | 4-Bromo-6-(pyrrolidin-1-yl)-8-fluoro-2-methylquinoline and/or 4-Bromo-8-(pyrrolidin-1-yl)-6-fluoro-2-methylquinoline |

| Sodium hydrosulfide (B80085) (NaSH) | - | DMF | 4-Bromo-6-mercapto-8-fluoro-2-methylquinoline and/or 4-Bromo-8-mercapto-6-fluoro-2-methylquinoline |

Selective Substitution at Bromine and Fluorine Centers

The presence of multiple halogen atoms on the quinoline ring of this compound raises the question of selective substitution. The reactivity of the bromine and fluorine atoms is significantly different, allowing for chemoselective transformations. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-fluorine bond, particularly in the context of transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to proceed selectively at the 4-bromo position. This is a well-established reactivity pattern for bromo-substituted aromatic and heteroaromatic compounds. nih.govmdpi.com For instance, in the analogous compound 4-bromo-6-fluoroquinoline, palladium-catalyzed coupling reactions occur exclusively at the bromide group. ossila.com This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond and the facile oxidative addition of palladium(0) into the C-Br bond.

Conversely, the fluorine atoms at the 6- and 8-positions are more prone to nucleophilic aromatic substitution (SNAr). Aromatic rings substituted with electron-withdrawing groups are activated towards nucleophilic attack, and fluorine is a good leaving group in such reactions. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the quinoline ring system, enhanced by the presence of the bromine and the other fluorine atom, makes the carbocyclic ring susceptible to attack by strong nucleophiles. The positions ortho and para to an activating group are generally the most reactive in SNAr reactions. masterorganicchemistry.com Therefore, nucleophilic attack is anticipated to occur at the 6- and/or 8-positions, displacing the fluoride (B91410) ions. The relative reactivity of the two fluorine atoms would be influenced by the electronic effects of the other substituents and the nature of the attacking nucleophile.

The following table summarizes the expected selective reactivity at the halogen centers:

| Position | Halogen | Expected Reaction Type | Rationale |

| 4 | Bromine | Palladium-catalyzed cross-coupling | Weaker C-Br bond, facile oxidative addition of Pd(0) |

| 6 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Activation by the quinoline ring and other halogens |

| 8 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Activation by the quinoline ring and other halogens |

Electrophilic and Radical Reactions on the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring system typically occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8, as the resulting cationic intermediates (Wheland intermediates) are more stabilized. quimicaorganica.orgimperial.ac.uk

In the case of this compound, the 8-position is already substituted with a fluorine atom. Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Therefore, any electrophilic attack would be directed to the positions ortho and para to the fluorine atoms, which are already substituted. The strong deactivating effect of the two fluorine atoms and the bromine atom, coupled with the inherent electron-deficient nature of the quinoline ring, would likely make further electrophilic substitution on the carbocyclic ring challenging. If a reaction were to occur, it would likely be at the C5 position, influenced by the directing effect of the C6-fluorine.

Functional Group Interconversions at the Methyl Moiety

The methyl group at the 2-position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in a variety of functional group interconversions. The protons of the methyl group are acidic enough to be removed by a strong base, generating a carbanion that can then react with various electrophiles.

One important class of reactions involves the transition metal-catalyzed C-H activation and functionalization of methylquinolines. nih.gov While much of the research has focused on 8-methylquinolines, the principles can be extended to 2-methylquinolines. These reactions allow for the direct introduction of new functional groups at the methyl position. Metal-free approaches for the functionalization of C(sp³)–H bonds in 2-methylquinolines have also been developed, offering an environmentally benign alternative. acs.org

Common transformations of the 2-methyl group include:

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Halogenation: Radical halogenation can introduce one or more halogen atoms to the methyl group.

Condensation Reactions: The activated methyl group can undergo condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form larger, more complex molecules.

The following table provides examples of potential functional group interconversions at the methyl moiety:

| Reagent/Condition | Product Functional Group | Reaction Type |

| Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid (-COOH) | Oxidation |

| Mild oxidizing agent (e.g., SeO₂) | Aldehyde (-CHO) | Oxidation |

| N-Bromosuccinimide (NBS), light | Bromomethyl (-CH₂Br) | Radical Halogenation |

| Aldehyde (R-CHO), base | Styryl derivative (-CH=CH-R) | Condensation |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scholarly articles, chemical databases, and patent literature has revealed a significant lack of publicly available experimental data for the advanced spectroscopic characterization of the chemical compound this compound. Despite its availability from commercial suppliers, detailed research findings on its structural elucidation using modern spectroscopic techniques are not present in the accessible scientific domain.

This absence of information prevents a thorough analysis and discussion of the compound's specific spectral features. The intended article, which was to be structured around an in-depth examination of its Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) data, and Infrared (IR) spectroscopy, cannot be generated at this time due to the unavailability of the necessary primary data.

The planned sections and subsections were to include:

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 6,8 Difluoro 2 Methylquinoline

Infrared (IR) Spectroscopy for Vibrational Mode Analysis:To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Without access to the raw or processed spectral data from experimental analysis, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. The creation of the requested data tables is also not feasible.

Further research or the de novo acquisition and analysis of the spectroscopic data for 4-Bromo-6,8-difluoro-2-methylquinoline would be required to produce the detailed scientific article as outlined. At present, the scientific community has not published this specific information.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in published literature. While the molecular formula (C₁₀H₆BrF₂N) and structure can be inferred from synthesis and other spectroscopic methods, the definitive solid-state conformation and packing arrangement, which can only be determined by X-ray crystallography, remain uncharacterized.

Detailed research findings, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, are contingent upon the successful growth of a single crystal and subsequent diffraction analysis.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6,8 Difluoro 2 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic properties of molecules. dntb.gov.ua By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic structures, and other quantum chemical properties.

DFT calculations are instrumental in elucidating the electronic structure of 4-Bromo-6,8-difluoro-2-methylquinoline. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. Key parameters obtained from these calculations include the energies of the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The spatial distribution of these orbitals in this compound would likely show the HOMO localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO may be distributed over the entire molecule, with significant contributions from the bromine and fluorine atoms.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Electron Affinity | 1.9 eV |

| Ionization Potential | 6.8 eV |

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the presence of electronegative fluorine atoms and a bromine atom is expected to influence the energies of the frontier orbitals. These substituents can modulate the electron density and, consequently, the sites of electrophilic and nucleophilic attack. FMO theory can be used to predict how this molecule will interact with other reagents, providing insights into its potential chemical transformations.

While the quinoline ring system is largely planar, the methyl group at the 2-position can rotate. Conformational analysis using DFT can be employed to determine the preferred orientation of this methyl group and to calculate the energy barriers for its rotation. By mapping the potential energy surface as a function of the dihedral angle of the methyl group, an energy landscape can be generated. This analysis would likely reveal that the staggered conformations are energetically favored over the eclipsed ones, although the energy differences are expected to be small.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms based on classical mechanics. This approach can reveal information about the molecule's flexibility, its interactions with solvent molecules, and its conformational changes over time. Such simulations are particularly useful for understanding how the molecule behaves in a biological context, such as its interaction with a protein binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their activity against a particular biological target. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological data. Such models can be invaluable in guiding the design of new, more potent analogues.

Table 2: Hypothetical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor | Value |

| Molecular Weight | 258.06 g/mol |

| LogP | 3.2 |

| Polar Surface Area | 12.89 Ų |

| Number of H-bond Donors | 0 |

| Number of H-bond Acceptors | 1 |

| Molar Refractivity | 54.3 cm³ |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Drug Development Potential

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools use computational models to estimate these properties for a given molecule. dntb.gov.ua For this compound, these predictions can provide an early indication of its potential as a drug candidate. Parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity can be estimated, helping to prioritize compounds for further experimental testing.

Table 3: Predicted In Silico ADMET Properties of this compound (Hypothetical Data)

| ADMET Property | Predicted Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP2D6 Inhibition | Likely Inhibitor |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low Risk |

Medicinal Chemistry and Biological Activity of 4 Bromo 6,8 Difluoro 2 Methylquinoline and Its Analogs

Quinoline (B57606) Derivatives as Privileged Scaffolds in Pharmaceutical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.govacs.org The structural rigidity and versatile nature of the quinoline nucleus allow for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with diverse biological targets. nih.gov

Quinoline-containing molecules have been successfully developed into drugs for a wide array of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. acs.orgnih.gov The ability of the quinoline ring system to serve as a versatile template for drug design has made it an attractive core for the synthesis of novel bioactive molecules. researchgate.net Its established synthetic pathways and well-understood structure-activity relationships further solidify its prominent position in modern pharmaceutical research and drug discovery. nih.gov

Exploration of Anti-Cancer Activities and Mechanisms

The anticancer potential of quinoline derivatives, including halogenated analogs like 4-Bromo-6,8-difluoro-2-methylquinoline, is a significant area of research. These compounds exert their effects through various mechanisms, including cytotoxicity against tumor cells and modulation of key signaling pathways involved in cancer progression. unc.edu

Analogs of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, the closely related analog Linrodostat (BMS-986205), which features a 6-fluoroquinoline (B108479) core, shows potent growth inhibition. researchgate.net Studies on other bromo- and fluoro-substituted quinoline and quinazoline (B50416) derivatives have also revealed substantial antiproliferative activity across various cancer types, including breast, colon, and fibrosarcoma. researchgate.net The data underscores the potential of this structural class as a source of potent anticancer agents.

IDO1 Pathway Inhibition

A key mechanism of action for analogs of this compound is the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a critical enzyme in the kynurenine (B1673888) pathway that suppresses the host immune response by depleting tryptophan, which is essential for T-cell proliferation. nih.gov By inhibiting IDO1, these compounds can restore the activation and proliferation of immune cells like T-lymphocytes, thereby promoting an immune attack against tumor cells. nih.gov

The analog Linrodostat (BMS-986205) is a potent, selective, and irreversible inhibitor of IDO1 with an IC50 value of 1.1 nM in a cell-based assay. It functions by binding to the apo-form of the enzyme, preventing the heme cofactor from rebinding, which is essential for its catalytic activity. nih.gov This inhibition leads to a decrease in the immunosuppressive metabolite kynurenine, enhancing the anti-tumor immune response. nih.gov

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently overactivated in various cancers, driving cell growth, proliferation, and survival. researchgate.net The quinoline scaffold has been successfully utilized to develop potent dual inhibitors of this pathway. nih.gov For example, novel 4-acrylamido-quinoline derivatives have been synthesized and shown to be powerful PI3K/mTOR dual inhibitors, with some compounds exhibiting IC50 values against PI3Kα in the low nanomolar range. researchgate.net Similarly, imidazo[4,5-c]quinoline derivatives, such as dactolisib, are also well-documented PI3K/mTOR inhibitors. nih.govnih.gov These findings demonstrate that the quinoline core is a viable scaffold for designing inhibitors that can effectively target the PI3K/mTOR cascade, a critical pathway in oncology. mdpi.comnih.gov

Beyond direct cytotoxicity, quinoline analogs exert anti-cancer effects by halting cell proliferation and inducing programmed cell death (apoptosis). The inhibition of the IDO1 pathway by compounds like Linrodostat directly counters the tumor's strategy to suppress the immune system, thereby restoring the proliferative capacity of cytotoxic T-cells that can eliminate cancer cells. nih.gov

Other fluorinated quinazoline analogs have been shown to directly impact the cancer cell cycle. For example, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells. Dual inhibition of the PI3K/mTOR pathway by quinoline-based molecules is also known to effectively block signals that promote cell growth and proliferation, ultimately leading to apoptosis in cancer cells dependent on this pathway. researchgate.net

The therapeutic potential of quinoline derivatives has been validated in preclinical animal models. In one study, a novel quinoline derivative, compound 91b1, was evaluated in a xenograft model using nude mice. The results showed that administration of 91b1 significantly reduced tumor size, demonstrating potent in vivo anticancer activity. Another study using an athymic nude mouse model with subcutaneous Hep3B liver cancer xenografts found that the quinoline derivative 8-hydroxy-2-quinolinecarbaldehyde completely abolished tumor growth at a dose of 10 mg/kg/day. These studies confirm that the in vitro cytotoxicity of quinoline analogs can translate into meaningful anti-tumor efficacy in a living system.

Assessment of Antimicrobial Properties

The quinoline scaffold is a well-established pharmacophore in the field of antimicrobial agents. Numerous derivatives have been synthesized and evaluated for their activity against a wide range of pathogens. Studies have shown that substituted quinolines can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain novel quinoline derivatives have demonstrated excellent minimum inhibitory concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The development of 4H-4-oxoquinolizines, structurally related to quinolones, was specifically aimed at overcoming bacterial resistance to existing fluoroquinolone drugs, showing high activity against quinolone-resistant strains. This body of research indicates that halogenated quinoline derivatives represent a promising avenue for the development of new and effective antimicrobial agents.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

Synthetic modifications at the 2-position of the HQ scaffold have been shown to considerably impact their antibacterial and biofilm eradication capabilities. nih.gov Certain alkylated and aminated analogs at this position have exhibited potent antibacterial effects against drug-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecium. nih.gov One study identified HQ analogs with MIC values as low as 0.39 μM against VRE. lookchem.com The antibacterial activity of quinoline derivatives is often influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.com

Table 1: Antibacterial Activity of Selected Halogenated Quinoline Analogs

| Compound/Analog | Organism | MIC (μM) |

|---|---|---|

| HQ-1 | VRE 700221 | 2.35 |

| A-HQ-4 | VRE 700221 | 0.39 |

Data is illustrative of halogenated quinoline analogs and not specific to this compound. Data sourced from lookchem.com.

Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of quinoline derivatives has been an area of active research. While specific studies on the antifungal efficacy of this compound were not identified in the provided search results, research on structurally related compounds provides insight. For example, a series of novel fluorinated quinoline analogs have been synthesized and tested against various phytopathogenic fungi, with some compounds showing good antifungal activity at a concentration of 50 μg/mL. mdpi.com

Furthermore, studies on 6,8-dibromo-4(3H)quinazolinone derivatives, which share a halogenated heterocyclic core, have demonstrated notable antifungal activity against Candida albicans and Aspergillus flavus. nih.gov One particular derivative exhibited a potent in vitro antifungal effect with MICs of 0.78 and 0.097 μg/ml against C. albicans and A. flavus, respectively. nih.gov Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives, all of which have a bromo substituent at the fourth position, showed inhibitory potential against C. albicans, with some derivatives displaying MICs as low as 0.4 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Quinoline and Quinazolinone Analogs

| Compound/Analog | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Candida albicans | 0.78 |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | Aspergillus flavus | 0.097 |

| Pyrrolo[1,2-a]quinoline Derivative BQ-06 | Candida albicans | 0.4 |

| Pyrrolo[1,2-a]quinoline Derivative BQ-07 | Candida albicans | 0.4 |

Data is illustrative of analogous compounds and not specific to this compound. Data sourced from nih.govnih.gov.

Antimycobacterial Activity Against Mycobacterium Species

Quinolines are a well-established class of compounds with antimycobacterial properties. Research into 4-alkoxyquinolines has shown that these molecules can exhibit good to excellent activities against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 0.03 μM to 12.32 μM. nih.gov Structure-activity relationship (SAR) data for this class of compounds suggest that bulky and hydrophobic substituents near the 4-position of the quinoline ring can enhance antimycobacterial activity. nih.gov

In a separate study, a series of 6,7-difluoro-3-methyl-2-substituted-quinoxaline 1,4-dioxides were synthesized and evaluated for their antimycobacterial activity. Several of these compounds were found to be active against Mycobacterium tuberculosis H37Rv, with MIC90 values between 2.0 and 4.0 µg/ml. nih.gov Additionally, certain 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated promising in vitro activity against the H37Rv strain of M. tuberculosis, with the most effective compound showing an MIC of 3.13 µg/ml. researchgate.net

Table 3: Antimycobacterial Activity of Selected Quinoline and Quinoxaline Analogs

| Compound Class/Analog | Organism | MIC |

|---|---|---|

| 4-Alkoxyquinolines | Mycobacterium tuberculosis H37Rv | 0.03 - 12.32 μM |

| 6,7-difluoro-3-methyl-2-substituted-quinoxaline 1,4-dioxides | Mycobacterium tuberculosis H37Rv | 2.0 - 4.0 µg/ml (MIC90) |

Data is illustrative of analogous compounds and not specific to this compound. Data sourced from nih.govnih.govresearchgate.net.

Evaluation of Antiviral Potential Against Viral Strains

The quinoline scaffold is a key component in several antiviral agents. nih.gov While direct antiviral data for this compound is not available, numerous studies on quinoline analogs have demonstrated a broad spectrum of antiviral activity. For instance, a series of quinoline analogues were assessed for their in vitro activity against a range of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org In this study, chloroquine (B1663885) and hydroxychloroquine (B89500) were identified as potent inhibitors, with EC50 values in the micromolar range. malariaworld.org

Furthermore, research into substituted quinoline derivatives containing piperazine (B1678402) moieties has identified compounds with significant in vitro activity against the Influenza A virus (IAV). nih.gov Several of these derivatives were more active than the reference drug Ribavirin, with one compound in particular, 9b, exhibiting broad-spectrum anti-IAV activity with IC50 values ranging from 0.88 to 6.33 μM. nih.gov The mechanism of action for this compound was suggested to involve the inhibition of viral RNA transcription and replication. nih.gov

Structure-Activity Relationship (SAR) Studies

The presence and positioning of halogen atoms on the quinoline ring are known to significantly modulate the biological activity of these compounds. biointerfaceresearch.com In the context of antibacterial agents, halogenated quinolines have shown potent activity, which can be further optimized by tuning the substituents at other positions of the quinoline scaffold. lookchem.comnih.gov

In the realm of antimycobacterial agents, the inclusion of a chlorine atom at the 6-position of the quinoline ring in certain 4-alkoxyquinolines, combined with a trifluoromethoxy side chain, resulted in the restoration of potent activity against M. tuberculosis. nih.gov For antifungal activity, the presence of a bromo substituent at the fourth position was a common feature in a series of active pyrrolo[1,2-a]quinoline derivatives. nih.gov The specific substitution pattern of 4-bromo, 6,8-difluoro in the target molecule suggests a combination of electron-withdrawing and lipophilic characteristics that are likely to influence its interaction with biological targets.

Modifications to the methyl group at the 2-position of the quinoline ring can have a substantial impact on the pharmacological profile of the resulting analogs. In the study of halogenated quinolines as antibacterial agents, synthetic tuning at the 2-position, including alkylation and amination, was found to have a significant effect on both antibacterial and biofilm eradication activities. nih.gov

Role of Bromine Position in Modulating Activity and Selectivity

The precise placement of a bromine atom on the quinoline scaffold is a critical determinant of the biological activity and selectivity of compounds within this class. While direct comparative studies on the positional isomers of this compound are not extensively documented in publicly available research, broader investigations into various brominated quinoline analogs provide significant insights into the structure-activity relationships (SAR) governed by the bromine substitution pattern. These studies consistently demonstrate that altering the position of the bromine atom can dramatically influence a compound's therapeutic potential, including its efficacy and selectivity towards specific biological targets.

Research on a variety of substituted quinoline derivatives has shown that the location of halogen substituents can lead to substantial differences in biological outcomes. For instance, in the context of anticancer activity, the placement of bromine on the benzo ring of the quinoline system has been a key area of investigation. Studies have revealed that bromination at specific positions can enhance antiproliferative effects, while substitution at other positions may diminish or abolish activity altogether.

A notable study on highly brominated quinolines highlighted the significance of the C-5 and C-7 positions. The research indicated that compounds featuring bromine atoms at both the C-5 and C-7 positions demonstrated significant inhibition of various cancer cell lines. nih.gov In contrast, analogs with bromine substitutions at the C-3, C-6, and C-8 positions showed no inhibitory activity. nih.gov This suggests that the electronic and steric properties imparted by bromine at the C-5 and C-7 positions are particularly favorable for interaction with anticancer targets.

Further emphasizing the positional importance of bromine, another study focused on 8-substituted quinolines found that 5,7-dibromo-8-hydroxyquinoline derivatives displayed potent antiproliferative activity against a panel of human cancer cell lines. researchgate.net The synergistic effect of the hydroxyl group at C-8 and the bromine atoms at C-5 and C-7 appears to be crucial for the observed cytotoxicity.

Moreover, the combination of a bromine atom with other substituents can also modulate activity based on their relative positions. For example, 6-bromo-5-nitroquinoline (B1267105) was identified as a potent derivative with significant antiproliferative and apoptotic activity. nih.gov The juxtaposition of the electron-withdrawing nitro group at the C-5 position and the bromine atom at the C-6 position appears to be a key factor in its biological profile. nih.gov

These findings underscore a general principle in the medicinal chemistry of quinolines: the position of a bromine substituent is not arbitrary and plays a pivotal role in defining the molecule's interaction with biological systems. The electronic effects (inductive and resonance), lipophilicity, and steric bulk introduced by the bromine atom can either facilitate or hinder the binding of the molecule to its target, depending on the specific topology of the binding site.

While the direct biological activity of this compound and a systematic comparison with its positional isomers (e.g., 5-bromo-, 7-bromo-, or 3-bromo- (B131339) analogs) remains an area for further exploration, the existing literature on related brominated quinolines provides a strong rationale for such investigations. It is plausible that shifting the bromine from the C-4 position to other locations on the 6,8-difluoro-2-methylquinoline (B1358395) core would yield analogs with distinct activity profiles and target selectivities. Future research focusing on the synthesis and parallel biological evaluation of these positional isomers would be invaluable for elucidating the precise SAR and unlocking the full therapeutic potential of this chemical scaffold.

Interactive Data Table: Effect of Bromine Position on Anticancer Activity of Various Quinoline Scaffolds

The following table summarizes the in vitro antiproliferative activity (IC50 values) of different brominated quinoline derivatives against various cancer cell lines, illustrating the impact of the bromine atom's position on cytotoxicity.

| Compound ID | Quinoline Scaffold | Bromine Position(s) | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | Methoxyquinoline | 5, 7 | 3,6-dimethoxy, 8-hydroxy | HeLa | 9.6 | nih.gov |

| Compound B | Methoxyquinoline | 5, 7 | 3,6-dimethoxy, 8-hydroxy | HT29 | 5.45 | nih.gov |

| Compound C | Methoxyquinoline | 5, 7 | 3,6-dimethoxy, 8-hydroxy | C6 | 7.2 | nih.gov |

| Compound D | Quinoline | 6, 8 | 5-nitro | - | - | nih.gov |

| Compound E | 8-Hydroxyquinoline | 5, 7 | 8-hydroxy | C6 | 10.2 | researchgate.net |

| Compound F | 8-Hydroxyquinoline | 5, 7 | 8-hydroxy | HeLa | 6.7 | researchgate.net |

| Compound G | 8-Hydroxyquinoline | 5, 7 | 8-hydroxy | HT29 | 9.8 | researchgate.net |

| Compound H | Quinoline | 6 | 5-nitro | C6 | 11.23 | nih.gov |

| Compound I | Quinoline | 6 | 5-nitro | HeLa | 12.45 | nih.gov |

| Compound J | Quinoline | 6 | 5-nitro | HT29 | 10.14 | nih.gov |

Applications in Advanced Materials Science

Utilization in Organic Light-Emitting Diodes (OLEDs) as Luminescent Materials

Quinoline (B57606) derivatives are known for their electroluminescent properties and have been utilized in the design of organic light-emitting diodes (OLEDs). nih.gov The modification of the quinoline structure, such as through halogenation, can significantly alter the emission spectrum and efficiency of these materials. nih.gov The introduction of fluorine atoms, as in 4-Bromo-6,8-difluoro-2-methylquinoline, is a common strategy to tune the electronic properties and enhance the performance of organic electronic materials.

Despite the theoretical potential, a comprehensive search of scientific literature did not yield specific studies detailing the use of this compound as a luminescent material in OLEDs. Consequently, no data tables on its specific performance metrics in OLED devices can be provided at this time. Research on related fluorinated quinoline complexes has shown that they can be effective emitters, suggesting that this compound could be a candidate for future investigation in this area. rsc.orgnih.gov

Integration in Organic Photovoltaic (OPV) Devices and Solar Cells

In the realm of organic photovoltaics (OPVs), fluorination of conjugated polymers and small molecules has been shown to be an effective strategy for improving power conversion efficiencies. researchgate.net Fluorine atoms can lower the HOMO energy level of donor materials, leading to higher open-circuit voltages, and can also influence the molecular packing and charge carrier mobility. researchgate.netnih.gov

However, there is currently no specific research available that documents the integration of this compound into OPV devices or solar cells. Therefore, no detailed research findings or data tables regarding its performance in such applications can be presented. The general promise of fluorinated quinoxaline-based polymers in achieving high power conversion efficiencies suggests that related quinoline structures might also be of interest for future OPV research. nih.govdntb.gov.ua

Role as Building Blocks for Functional Polymers and Dendrimers

The molecular structure of this compound, featuring a reactive bromo-substituent, makes it a potential building block for the synthesis of more complex functional materials such as polymers and dendrimers. The bromine atom can be readily used in various palladium-catalyzed cross-coupling reactions to extend the conjugated system or to attach the quinoline unit to a polymer backbone or a dendrimer core.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Methodologies

The future synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline is anticipated to pivot towards greener and more efficient chemical processes. Traditional multi-step syntheses for quinoline (B57606) derivatives, such as the Skraup and Friedländer reactions, often involve harsh conditions, toxic reagents, and significant waste generation. vedantu.comuop.edu.pkdu.edu.egnih.gov Emerging research avenues aim to mitigate these drawbacks by incorporating principles of green chemistry.

Key future developments include the adoption of one-pot multicomponent reactions that reduce waste by minimizing intermediate purification steps. bohrium.com The use of environmentally benign catalysts, such as inexpensive and abundant metals like iron or even metal-free organocatalysts, is a promising alternative to precious metal catalysts. rsc.orgresearchgate.net Methodologies that leverage C-H activation could provide more atom-economical routes to the quinoline core and its subsequent functionalization. nih.gov Furthermore, the use of sustainable solvents like water, ionic liquids, or solvent-free reaction conditions is expected to become more prevalent, significantly reducing the environmental footprint of the synthesis. bohrium.comrsc.orgeurekaselect.com

| Synthesis Strategy | Potential Advantage | Relevant Research Trend |

| One-Pot Multicomponent Reactions | Reduced waste, higher efficiency, less solvent use. | Metal-free and photocatalytic approaches. bohrium.comresearchgate.net |

| Iron-Catalyzed C-H Activation | Use of inexpensive, non-toxic metal; reduced byproducts. | External oxidant-free functionalization. rsc.org |

| Organocatalysis | Avoidance of toxic heavy metals. | Brønsted acid-promoted cyclizations. researchgate.net |

| Solvent-Free Conditions | Minimized solvent waste and exposure. | Microwave-assisted and thermal heating methods. eurekaselect.comnih.gov |

Expanding the Scope of Chemical Transformations for Novel Derivatizations

The chemical structure of this compound offers multiple sites for chemical modification, providing a rich platform for creating novel derivatives. The bromine atom at the 4-position is a particularly versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkynyl, and amino moieties.

Future research will likely focus on the regioselective functionalization of the quinoline core. While the bromine provides a predictable site for modification, direct C-H functionalization at other positions on the benzene (B151609) portion of the ring system represents a frontier in synthetic chemistry. nih.gov Developing methods to selectively activate and substitute these C-H bonds would unlock a vast new chemical space for derivatization. Additionally, the fluorine atoms at the 6- and 8-positions, while generally less reactive in nucleophilic aromatic substitution compared to chlorine or bromine, could potentially be targeted under specific conditions or serve to modulate the electronic properties and metabolic stability of derivative compounds. mdpi.com

Discovery of New Biological Targets and Therapeutic Applications

Quinoline derivatives are a well-established class of pharmacologically active compounds, with applications ranging from antimalarials like quinine (B1679958) and chloroquine (B1663885) to anticancer agents. arabjchem.orgwikipedia.orgglobalresearchonline.net The unique substitution pattern of this compound suggests that its derivatives could be explored for a variety of therapeutic applications.

A primary area of future investigation will be in oncology. Quinoline-based compounds have been shown to inhibit a range of cancer-related targets, including tyrosine kinases (such as EGFR and HER-2), tubulin polymerization, and DNA topoisomerases. globalresearchonline.netnih.govnih.gov Derivatives of the title compound could be designed and screened as inhibitors of these and other emerging cancer targets like DNA methyltransferases. mdpi.com The presence of fluorine atoms is often associated with enhanced metabolic stability and binding affinity, making fluorinated quinolines attractive for drug development.

Beyond cancer, the quinoline scaffold is a privileged structure in the search for new antimicrobial agents. researchgate.netnih.gov Research into derivatives of this compound could lead to the discovery of novel agents to combat drug-resistant bacteria, fungi, or parasites. nih.govnih.gov

| Potential Therapeutic Area | Example Biological Target | Rationale based on Quinoline Scaffolds |

| Oncology | EGFR/HER-2 Kinases | Dual-targeting inhibitors have shown promise. |

| Oncology | Tubulin Polymerization | A known mechanism for quinoline-based anticancer agents. globalresearchonline.netnih.gov |

| Infectious Diseases | Bacterial DNA Gyrase | Fluoroquinolones are a major class of antibiotics. |

| Infectious Diseases | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | A target for novel antimalarial quinoline hybrids. nih.gov |

Advanced Computational Design and Machine Learning for Compound Optimization

The design and optimization of novel derivatives of this compound will increasingly be driven by advanced computational methods. In silico techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the structural features of quinoline derivatives with their biological activity. nih.govresearchgate.netnih.gov These models can guide the rational design of new compounds with improved potency and selectivity.

Machine learning (ML) is emerging as a powerful tool in drug discovery and will be pivotal in optimizing derivatives of the title compound. researchgate.net ML algorithms can be trained on existing datasets of quinoline compounds to predict biological activities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even potential synthetic routes. researchgate.netmdpi.com This approach can accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost of research and development. youtube.com

Process Chemistry Development for Scalable Production of this compound

For any promising derivative of this compound to be viable, a robust and scalable manufacturing process is essential. Future research in process chemistry will focus on translating efficient laboratory-scale syntheses into safe, reliable, and cost-effective large-scale production methods. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.